![molecular formula C13H23NO3 B14464004 N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine CAS No. 73410-18-1](/img/structure/B14464004.png)
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a glycine moiety attached to the carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions:
Attachment of the Glycine Moiety: The final step involves the acylation of glycine with the substituted cyclohexane carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]alanine
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]valine
Uniqueness
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
73410-18-1 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10-5-4-9(3)6-11(10)13(17)14-7-12(15)16/h8-11H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
FLYONZIBLATPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)C(=O)NCC(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
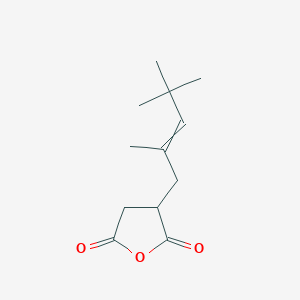
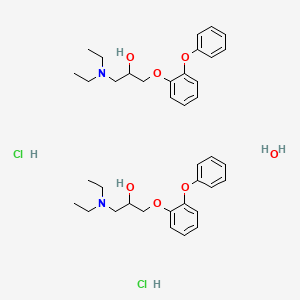
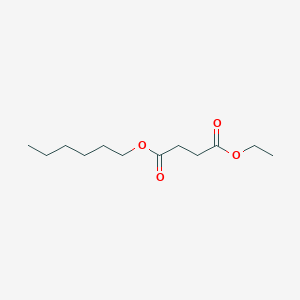
methanone](/img/structure/B14463961.png)
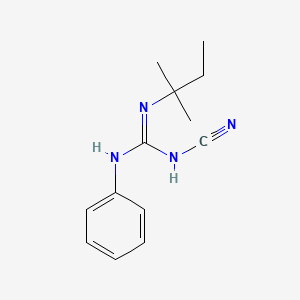

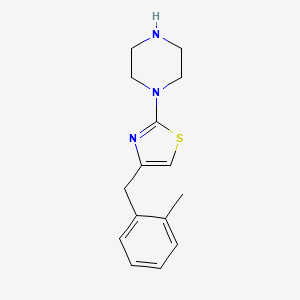

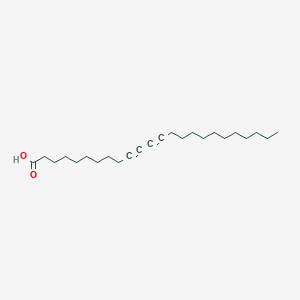
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
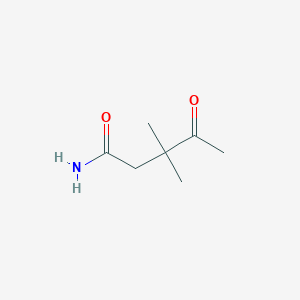

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
